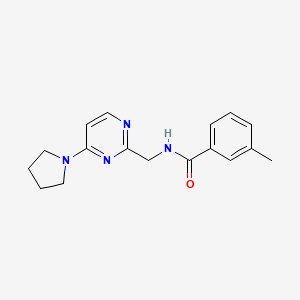
3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would add a degree of three-dimensionality to the molecule, and the benzamide group could participate in various intermolecular interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .
Applications De Recherche Scientifique
Anticancer Properties
- Histone Deacetylase Inhibition : A study described the synthesis and biological evaluation of a related compound, MGCD0103, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 and has shown significant antitumor activity, being evaluated in clinical trials for its anticancer potential (Zhou et al., 2008).
Analytical Applications
- Capillary Electrophoresis : A 2012 study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including compounds structurally similar to "3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide". This method is useful for quality control in pharmaceutical preparations (Ye et al., 2012).
Material Science
- Photoelectron Spectroscopy and Luminescent Properties : Research on pyridyl substituted benzamides, similar to the compound , has shown that these compounds have interesting luminescent properties and potential applications in material science. They exhibit aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).
Biochemical Research
- Metabolism Studies : A study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals the metabolism of compounds structurally similar to "3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide" in chronic myelogenous leukemia patients. Such studies are crucial for understanding the drug's bioavailability and pharmacokinetics (Gong et al., 2010).
Drug Design and Development
- Dual Inhibitor of Enzymes : A compound designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, with potential as an antitumor agent, was synthesized. This research highlights the potential of such compounds in the design of new antitumor drugs (Gangjee et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-4-6-14(11-13)17(22)19-12-15-18-8-7-16(20-15)21-9-2-3-10-21/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOBXWPOAMLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2600865.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2600866.png)

![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2600868.png)
![3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2600869.png)
![4-Methyl-2-propan-2-ylfuro[2,3-d]pyrimidine](/img/structure/B2600870.png)
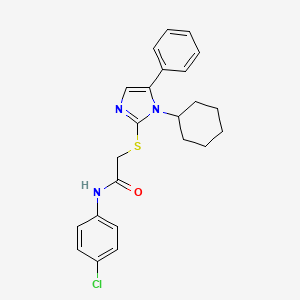
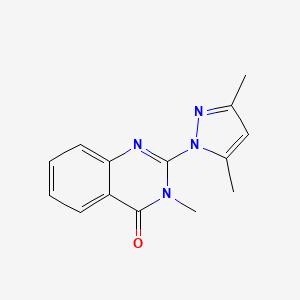
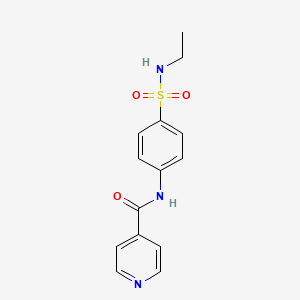
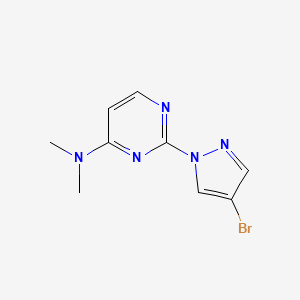
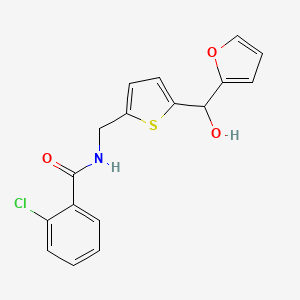
![N-(5-chloro-2-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2600880.png)
